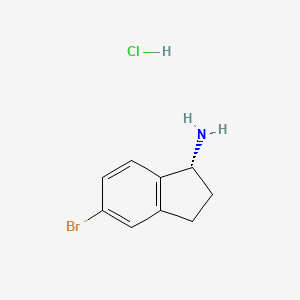
3-(3-Bromo-2-(trifluoromethyl)phenyl)thiazolidine
Descripción general
Descripción
3-(3-Bromo-2-(trifluoromethyl)phenyl)thiazolidine is a chemical compound belonging to the thiazolidine family. It is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its structure. This compound is of great interest to scientists due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromo-2-(trifluoromethyl)phenyl)thiazolidine is not fully understood. However, it is believed to exert its biological effects through the activation of PPARγ receptors. PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. Activation of PPARγ by 3-(3-Bromo-2-(trifluoromethyl)phenyl)thiazolidine leads to the upregulation of genes involved in glucose uptake and utilization, as well as the downregulation of genes involved in lipid synthesis and storage.
Biochemical and physiological effects:
Studies have shown that 3-(3-Bromo-2-(trifluoromethyl)phenyl)thiazolidine exhibits a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has the potential to reduce the risk of cancer by inducing apoptosis in cancer cells. In addition, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3-Bromo-2-(trifluoromethyl)phenyl)thiazolidine in lab experiments is its ability to selectively activate PPARγ receptors. This makes it a useful tool for studying the role of PPARγ in various biological processes. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for research on 3-(3-Bromo-2-(trifluoromethyl)phenyl)thiazolidine. One area of interest is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential applications in the treatment of metabolic disorders such as diabetes and obesity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
Aplicaciones Científicas De Investigación
3-(3-Bromo-2-(trifluoromethyl)phenyl)thiazolidine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been investigated as a potential drug candidate for the treatment of diabetes and obesity due to its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ) receptors.
Propiedades
IUPAC Name |
3-[3-bromo-2-(trifluoromethyl)phenyl]-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NS/c11-7-2-1-3-8(9(7)10(12,13)14)15-4-5-16-6-15/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVKSLFNMIWPRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(C(=CC=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-2-(trifluoromethyl)phenyl)thiazolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B1408645.png)


![tert-Butyl 9-(hydroxymethyl)-3-azaspiro-[5.5]undecane-3-carboxylate](/img/structure/B1408648.png)


![tert-Butyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1408653.png)




